1-Pyridin-2-yl-3-o-tolyl-urea
Description
1-Pyridin-2-yl-3-o-tolyl-urea is a substituted urea derivative characterized by a pyridinyl group at position 1 and an ortho-tolyl (2-methylphenyl) group at position 3 of the urea backbone. Urea derivatives are widely studied for their diverse applications, including pharmaceutical intermediates, kinase inhibitors, and agrochemical agents.
Properties
Molecular Formula |
C13H13N3O |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
1-(2-methylphenyl)-3-pyridin-2-ylurea |
InChI |
InChI=1S/C13H13N3O/c1-10-6-2-3-7-11(10)15-13(17)16-12-8-4-5-9-14-12/h2-9H,1H3,(H2,14,15,16,17) |
InChI Key |
RFWTUXRVMVVGMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=CC=N2 |
solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyridin-2-yl-3-o-tolyl-urea typically involves the reaction of 2-aminopyridine with o-tolyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The general reaction scheme is as follows:
2-Aminopyridine+o-Tolyl isocyanate→this compound
The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Pyridin-2-yl-3-o-tolyl-urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
1-Pyridin-2-yl-3-o-tolyl-urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Pyridin-2-yl-3-o-tolyl-urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric mechanisms.
Comparison with Similar Compounds
Key Observations:
Electronic and Steric Effects: The pyridin-2-yl group in this compound provides a rigid, planar structure with a hydrogen-bond acceptor site, contrasting with the flexible pyrrolidinyl group in 1-Phenyl-3-(3-pyrrolidinyl)urea .
Solubility and Lipophilicity :
- Pyridine-containing derivatives (e.g., this compound) are likely more polar than purely aromatic analogs, improving aqueous solubility. However, the o-tolyl group may counterbalance this by increasing logP values .
Functional Versatility: Non-urea pyridine derivatives, such as 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol, highlight the role of fluorination and alkyne groups in enabling site-specific modifications, a feature absent in the target compound .
Research Findings and Gaps
- Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement . If crystallographic studies of this compound exist, these tools would resolve its 3D conformation, critical for understanding binding modes.
- Synthetic Routes : Urea derivatives are typically synthesized via reactions of isocyanates with amines. The ortho-substituted aryl group in this compound may require tailored conditions to avoid steric complications during synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
